
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and β-diketones. The pyrimidine ring can be constructed using a condensation reaction between a suitable amine and a β-diketone derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: : The thioether group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents such as dimethylformamide (DMF) are typically employed.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Pyrazoline derivatives.
Substitution: : Various thioether derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrimidine and pyrazole moieties. The thioether linkage in this compound enhances its bioactivity. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:
The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the compound's potency, with electron-withdrawing groups enhancing activity.
Neuroprotective Effects
In addition to anticancer properties, compounds similar to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide have been investigated for neuroprotective effects. Studies demonstrate that certain derivatives can modulate neurotransmitter levels and exhibit anticonvulsant properties in animal models:
Compound | Model | ED50 (mg/kg) | Reference |
---|---|---|---|
Compound A | PTZ-induced seizures | 24.38 | |
Compound B | Electroshock test | 18.4 |
Parasitic Disease Treatment
The compound's thiazole and pyrimidine components are also being explored for their efficacy against parasitic infections, specifically Trypanosomiasis caused by Trypanosoma brucei. The need for new therapeutic agents is critical due to rising drug resistance. Research indicates that derivatives of this compound can inhibit the growth of the parasite effectively:
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds:
-
Synthesis of Pyrimidine Derivatives:
A recent study synthesized various pyrimidine derivatives linked with thiazole groups, demonstrating enhanced anticancer activity against multiple cancer cell lines compared to standard chemotherapeutics. -
Neuropharmacological Evaluation:
Another investigation focused on evaluating the neuropharmacological profiles of pyrazole-pyrimidine hybrids, revealing their potential as anticonvulsants with minimal side effects. -
Antiparasitic Screening:
A series of thiazole-pyrimidine compounds were screened for antiparasitic activity, with several candidates showing promising results against Trypanosoma brucei, suggesting a new direction for drug development in neglected tropical diseases.
Mechanism of Action
The mechanism by which 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide: : Lacks the bromophenyl group.
N-(4-bromophenyl)acetamide: : Lacks the pyrazole and pyrimidine rings.
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)ethanol: : Contains an ethanol group instead of the acetamide group.
Uniqueness
The presence of both pyrazole and pyrimidine rings, along with the bromophenyl group, makes this compound unique compared to its analogs. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-2-4-12(5-3-11)20-14(22)9-23-15-8-13(17-10-18-15)21-7-1-6-19-21/h1-8,10H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASCEQIYDLQIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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